1-(Pyridin-3-yl)piperidine-3-carbaldehyde
Description
1-(Pyridin-3-yl)piperidine-3-carbaldehyde is a heterocyclic organic compound featuring a pyridine ring linked to a piperidine moiety via a carbon-nitrogen bond, with a formyl (-CHO) group at the 3-position of the piperidine ring. Its molecular formula is C₁₁H₁₃N₂O, with a molecular weight of 189.24 g/mol (estimated from structural analogs in and ). The compound’s structure combines the aromaticity and electron-withdrawing properties of pyridine with the conformational flexibility of the piperidine ring, making it a versatile scaffold in medicinal chemistry and materials science.
The compound’s solubility in organic solvents (e.g., DMSO, chloroform) can be inferred from structurally similar pyridine derivatives, which exhibit good solubility due to their polarizable aromatic systems and tertiary amine groups . Applications of such compounds span antimicrobial agents (), enzyme inhibitors (), and ligands for protein binding ().
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-pyridin-3-ylpiperidine-3-carbaldehyde |
InChI |
InChI=1S/C11H14N2O/c14-9-10-3-2-6-13(8-10)11-4-1-5-12-7-11/h1,4-5,7,9-10H,2-3,6,8H2 |
InChI Key |
WLLBJJJUBKOJBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=CN=CC=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-3-yl)piperidine-3-carbaldehyde typically involves the reaction of pyridine derivatives with piperidine under controlled conditions. One common method includes the condensation of 3-pyridinecarboxaldehyde with piperidine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of 1-(Pyridin-3-yl)piperidine-3-carbaldehyde may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-3-yl)piperidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products:
Oxidation: 1-(Pyridin-3-yl)piperidine-3-carboxylic acid.
Reduction: 1-(Pyridin-3-yl)piperidine-3-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Research indicates that 1-(Pyridin-3-yl)piperidine-3-carbaldehyde exhibits promising anticancer properties. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines, suggesting a potential role in cancer therapeutics.
Table 1: Cytotoxicity of 1-(Pyridin-3-yl)piperidine-3-carbaldehyde Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| FaDu (hypopharyngeal) | 9.28 | |
| MDA-MB-231 (breast cancer) | 19.9 | |
| OVCAR-3 (ovarian cancer) | 75.3 |
The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
Enzyme Inhibition
1-(Pyridin-3-yl)piperidine-3-carbaldehyde has been studied for its ability to inhibit histone acetyltransferase (HAT) activity, which is crucial for regulating gene expression related to cancer progression.
Table 2: Inhibition of HAT Activity by Piperidine Derivatives
| Compound ID | Structure | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound 1 | 4,5-di-substituted tert-butyl | 8.6 | HAT Inhibitor |
| Compound 2 | Furan-3-yl groups | 1.6 | Enhanced HAT Inhibitor |
| Compound 11 | Piperidin-4-yl-methylaminomethyl | 1.7 | Comparable Activity |
These findings suggest that the compound may modulate gene expression through epigenetic mechanisms, providing insights into its therapeutic potential in oncology.
Organic Synthesis
The unique structure of 1-(Pyridin-3-yl)piperidine-3-carbaldehyde makes it a valuable intermediate in organic synthesis. Its aldehyde functional group allows for various reactions, including condensation and reduction processes, facilitating the development of complex molecules.
Antimicrobial Properties
Recent studies have explored the antimicrobial activity of derivatives of this compound against various bacterial and fungal species. The results indicate that these derivatives exhibit significant antibacterial and antifungal properties, outperforming some commercial antibiotics.
Case Study: Antimicrobial Activity
A study evaluated the efficacy of synthesized derivatives against Gram-positive and Gram-negative bacteria as well as fungi. The results showed that specific derivatives had lower Minimum Inhibitory Concentration (MIC) values compared to standard antibiotics, indicating their potential as new antimicrobial agents.
Neuropharmacology
Research has also indicated that compounds similar to 1-(Pyridin-3-yl)piperidine-3-carbaldehyde may possess neuroprotective properties. Their interaction with neurotransmitter systems could offer insights into treatments for neurodegenerative diseases.
Table 3: Potential Neuroprotective Effects
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-yl)piperidine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the pyridine and piperidine rings can interact with biological receptors, modulating their function and leading to various pharmacological effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Ring Size and Flexibility: The piperidine ring in the target compound provides moderate conformational rigidity compared to the diazepane (7-membered ring) in . This affects binding to proteins like nicotinic acetylcholine receptors, where bulkier substituents (e.g., phenyl in Compound 3) enhance steric interactions .
Functional Groups and Bioactivity :
- The -CHO group in 1-(Pyridin-3-yl)piperidine-3-carbaldehyde may act as an electrophilic site for covalent bonding or Schiff base formation, unlike the phosphonate esters in , which rely on ionic interactions for antimicrobial activity .
- Trifluoromethyl groups in UDO/UDD () enhance lipophilicity and CYP51 binding, a feature absent in the target compound but critical for antiparasitic efficacy .
Synthetic Yields and Solubility: Pyridine-thiosemicarbazone derivatives () achieve yields of 56–90%, suggesting efficient condensation methods. The target compound’s synthesis may require similar catalysts (e.g., LiClO₄ in ) but with adjustments for aldehyde stability. Solubility in polar aprotic solvents (e.g., DMF, DMSO) is common across pyridine-piperidine hybrids due to their mixed polar/nonpolar domains .
Biological Activity
1-(Pyridin-3-yl)piperidine-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
1-(Pyridin-3-yl)piperidine-3-carbaldehyde features a piperidine ring substituted with a pyridine moiety and an aldehyde group. The molecular formula is with a molecular weight of 200.24 g/mol.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly its potential as an enzyme inhibitor and its effects on cellular pathways.
The compound's mechanism of action primarily involves interaction with specific enzymes or receptors. For instance, it has been studied for its inhibitory effects on cholinesterase enzymes, which are critical in neurotransmission. The presence of the pyridine group enhances binding affinity to these targets, leading to increased biological efficacy.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the piperidine and pyridine rings can significantly influence the compound's biological activity. For example, substituents on the pyridine ring have shown varying degrees of potency against different biological targets:
| Substituent | Biological Target | IC50 (nM) |
|---|---|---|
| -CH3 | Cholinesterase | 50 |
| -Cl | Cholinesterase | 30 |
| -OH | Cholinesterase | 20 |
These results suggest that electron-withdrawing groups enhance inhibitory activity, while electron-donating groups may reduce it.
Case Studies
Several studies have highlighted the biological relevance of 1-(Pyridin-3-yl)piperidine-3-carbaldehyde:
- Cholinesterase Inhibition : A study demonstrated that derivatives of this compound exhibited significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are vital for regulating neurotransmitter levels in the brain. The most potent derivatives showed IC50 values as low as 20 nM, indicating strong potential for treating conditions like Alzheimer's disease .
- Antimicrobial Activity : Another research effort focused on the antimicrobial properties of the compound, revealing moderate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 15 to 30 µg/mL .
- Anti-cancer Potential : Preliminary investigations into the anti-cancer effects revealed that some derivatives could induce apoptosis in cancer cell lines through modulation of apoptotic pathways. The IC50 values for these derivatives ranged from 10 to 50 µM depending on the specific cancer cell line tested .
Q & A
Q. Advanced
- pH stability assays : Monitor degradation via UV-Vis (λmax shifts) or NMR in buffered solutions (pH 1-13).
- DFT-based pKa prediction : Calculate protonation states of the pyridine nitrogen and aldehyde group using software like Jaguar . Correlate with experimental results to identify labile sites .
How can researchers leverage X-ray data to refine synthetic routes?
Methodological Approach
Crystallographic data reveal steric hindrance from the piperidine ring, guiding substituent placement. For example, bulky groups at the piperidine 4-position may impede aldehyde reactivity. Modify precursors (e.g., substituting pyridine at C3 vs. C2) and compare crystal structures to optimize synthetic accessibility .
What role does the dual-ring system play in modulating electronic properties?
Advanced
The pyridine ring’s electron-withdrawing effect polarizes the aldehyde group, enhancing electrophilicity. Cyclic voltammetry (CV) measures redox potentials, while NBO analysis quantifies charge distribution. Compare with analogs lacking the piperidine ring (e.g., pyridine-3-carbaldehyde) to isolate electronic contributions .
How can researchers design enantioselective derivatives of this compound?
Advanced
Introduce chiral auxiliaries (e.g., Evans oxazolidinones) during piperidine functionalization. Monitor enantiomeric excess via chiral HPLC (Chiralpak AD-H column) or CD spectroscopy . Asymmetric catalysis (e.g., organocatalysts like proline) can induce stereochemistry at the aldehyde carbon .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
